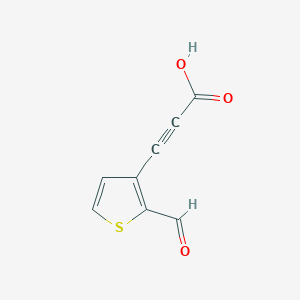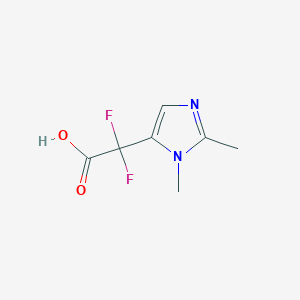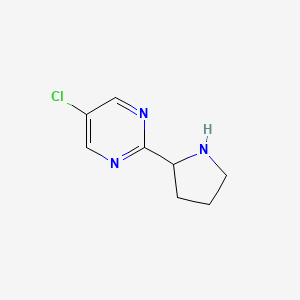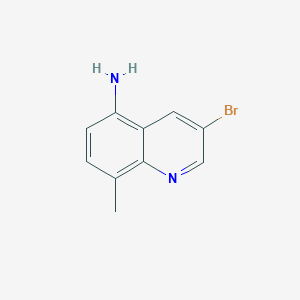
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the second position and a 4-methyl-1H-pyrazol-1-yl group at the fourth position of the benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Aldehyde formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Condensation: Reactions with amines or hydrazines typically require acidic or basic conditions to proceed efficiently.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Condensation products: Imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity. The aldehyde group can also participate in covalent interactions with target biomolecules, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole-5-boronic acid: Another pyrazole derivative with a bromine atom and a thiazole ring.
2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]acetohydrazide: A compound with a similar pyrazole structure but different substituents.
Uniqueness
2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the bromine atom, pyrazole ring, and aldehyde group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
2-bromo-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)10-3-2-9(7-15)11(12)4-10/h2-7H,1H3 |
InChI-Schlüssel |
VGHNIUVBYWDLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


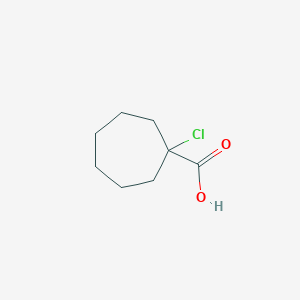
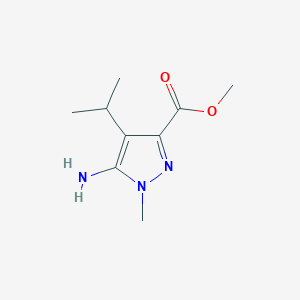

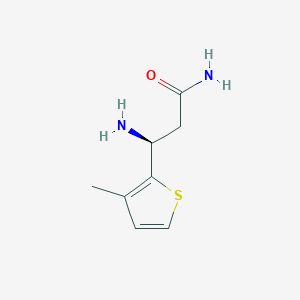
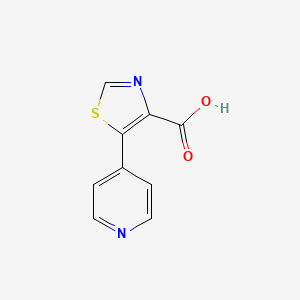
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
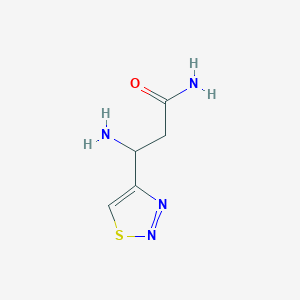
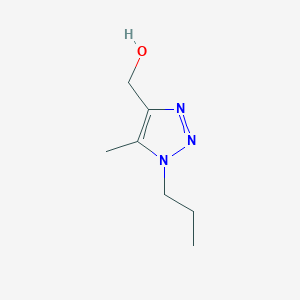
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
